molecular formula C9H16N2S B6210405 3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile CAS No. 1603249-42-8

3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile

Cat. No.: B6210405
CAS No.: 1603249-42-8
M. Wt: 184.30 g/mol
InChI Key: AZJHPGBSJZQULH-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylthiomorpholin-4-yl)propanenitrile is a nitrile-containing compound featuring a 2,2-dimethylthiomorpholine substituent. Thiomorpholine, a six-membered heterocyclic ring containing one sulfur and one nitrogen atom, is substituted with two methyl groups at the 2-position, enhancing steric hindrance and conformational stability. This compound is hypothesized to serve as a pharmaceutical intermediate or a precursor in agrochemical synthesis due to its structural complexity and functional versatility.

Properties

CAS No.

1603249-42-8

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile

InChI

InChI=1S/C9H16N2S/c1-9(2)8-11(5-3-4-10)6-7-12-9/h3,5-8H2,1-2H3

InChI Key

AZJHPGBSJZQULH-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCS1)CCC#N)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile typically involves the reaction of 2,2-dimethylthiomorpholine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiomorpholine, followed by the addition of a nitrile compound like acrylonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines, alcohols

Major Products Formed

Scientific Research Applications

3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2-dimethylthiomorpholin-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s thiomorpholine ring and nitrile group allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Comparative Structural Analysis with Similar Compounds

Key Structural Features

  • Target Compound : The thiomorpholine ring provides a saturated sulfur-containing scaffold, which contrasts with aromatic substituents in analogs. The 2,2-dimethyl groups reduce ring flexibility and may improve metabolic stability .
  • 3-(2,4-Dichlorophenoxy)propanenitrile: Features a dichlorophenoxy group, introducing aromaticity and electron-withdrawing chlorine atoms. This enhances UV stability and reactivity in electrophilic substitutions .
  • Compound 9 (): A nucleotide-derived propanenitrile with a silyl-protected sugar moiety and phosphino group. Its complexity highlights use in nucleotide synthesis, contrasting with the target compound’s simpler heterocyclic design .
  • a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): A propanol derivative with thiophene and amine groups, emphasizing alcohol/amine functionality over nitrile reactivity .

Structural Comparison Table

Compound Name Substituent Group Key Functional Groups Potential Applications References
3-(2,2-Dimethylthiomorpholin-4-yl)propanenitrile 2,2-Dimethylthiomorpholin-4-yl Nitrile, Thiomorpholine Pharmaceutical intermediate -
3-(2,4-Dichlorophenoxy)propanenitrile 2,4-Dichlorophenoxy Nitrile, Aromatic ether Agrochemicals
Compound 9 () Nucleotide-phosphino-silyl Nitrile, Phosphino, Silyl ether Nucleotide synthesis
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene, Methylamino Alcohol, Amine Pharmaceutical impurity

Physicochemical Properties and Reactivity

  • Solubility: Sulfur in thiomorpholine may reduce aqueous solubility relative to oxygen-containing analogs like 3-(2,4-dichlorophenoxy)propanenitrile.
  • Reactivity: The nitrile group’s reactivity is modulated by substituents—electron-withdrawing chlorine in dichlorophenoxy derivatives may accelerate nucleophilic additions, while the thiomorpholine’s electron-rich sulfur could stabilize adjacent charges.

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